2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide
Description
Historical Context of Indazole Scaffolds in Drug Discovery and Development
The indazole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged" structure in medicinal chemistry. Its versatile nature allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. dntb.gov.uanih.gov The presence of the indazole core is a hallmark of numerous compounds that have entered clinical trials and are used as commercial drugs. dntb.gov.uanih.gov
Historically, research into indazole derivatives has demonstrated their efficacy across various therapeutic areas, including:
Oncology: As inhibitors of various kinases.
Anti-inflammatory: Modulating inflammatory pathways.
Antimicrobial and Antiviral: Exhibiting activity against various pathogens. dntb.gov.uanih.gov
The structural diversity of indazole analogs, combined with their synthetic accessibility, has cemented their importance as a foundational element in the design of novel therapeutic agents. nih.gov
Significance of the Trifluoroacetamide (B147638) Moiety in Modulating Pharmacological Profiles
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The trifluoroacetamide group (CF3CONH-), in particular, offers several advantages. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly alter the electronic properties of a molecule, influencing its binding affinity to target proteins.
Furthermore, the introduction of fluorine can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and prolonging the drug's duration of action.
Increased Lipophilicity: This can improve a molecule's ability to cross biological membranes, enhancing bioavailability.
Modulation of pKa: Altering the acidity or basicity of nearby functional groups, which can affect solubility and receptor interaction.
Overview of Research Trajectories for 2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide and Analogues
While specific research on this compound is not extensively detailed in publicly available literature, the research trajectories of its close analogues provide significant insight into its potential applications. The primary focus of research on compounds containing the N-(1H-indazol-6-yl)acetamide core has been in the domain of oncology, particularly as kinase inhibitors.
One notable area of investigation involves the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. A series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov
Detailed Research Findings on Analogues
A study focused on these pyrazole-containing analogues of this compound revealed promising results. Several compounds from this series exhibited excellent inhibitory activity against both VEGFR-2 and the proliferation of tumor cells. nih.gov The data below highlights the activity of a particularly potent analogue, designated as W13.
| Target | Activity Metric (IC50) | Result | Cell Line |
|---|---|---|---|
| VEGFR-2 | Enzymatic Inhibition | 1.6 nM | N/A |
| Tumor Cell Proliferation | Anti-proliferative Activity | 0.36 ± 0.11 µM | HGC-27 (Gastric Cancer) |
| Normal Cell Proliferation | Toxicity | 187.46 ± 10.13 µM | GES-1 (Normal Gastric Epithelium) |
Further investigation into the mechanism of action of compound W13 demonstrated that it could significantly inhibit colony formation, migration, and invasion of HGC-27 cancer cells. It was also shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) and to block the PI3K-Akt-mTOR signaling pathway, a crucial pathway for cell growth and survival. nih.gov These findings underscore the potential of the N-(1H-indazol-6-yl)acetamide scaffold as a basis for developing novel anti-cancer agents. nih.gov
The synthesis of such analogues typically involves multi-step reaction sequences, starting from commercially available indazole precursors. The general synthetic route for N-(1H-indazol-6-yl) amides often involves the coupling of a 6-aminoindazole derivative with a suitable carboxylic acid or its activated form.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8(16)14-6-2-1-5-4-13-15-7(5)3-6/h1-4H,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYYEHMJTPOIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C(F)(F)F)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379290-04-6 | |
| Record name | 2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemoenzymatic Approaches to Indazole Acetamide Architectures
Total Synthesis Strategies for 2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide
The synthesis of this compound is primarily achieved by forming the amide bond between the 6-aminoindazole core and a trifluoroacetyl group. This can be accomplished through several reliable methods, including direct acylation or through the use of coupling agents.
Direct Trifluoroacetylation of Amines
A common and direct method for synthesizing the target compound is the trifluoroacetylation of 6-aminoindazole. This reaction typically involves treating the amine with a highly reactive trifluoroacetylating agent. A standard procedure involves the reduction of 6-nitroindazole (B21905) to 6-aminoindazole, which is then acylated. For instance, 6-nitro-1H-indazole can be reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The resulting 6-amino-1H-indazole is then reacted with a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or ethyl trifluoroacetate.
The reaction is generally performed in an appropriate solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the trifluoroacetic acid byproduct.
Table 1: Reagents for Direct Trifluoroacetylation
| Reagent | Typical Conditions | Role |
|---|---|---|
| Trifluoroacetic anhydride (TFAA) | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., TEA) at 0 °C to room temperature. | Highly reactive acylating agent. |
| Ethyl trifluoroacetate | Aprotic solvent, may require heating or extended reaction times. | Milder acylating agent. |
Amide Coupling Reactions for Constructing the Acetamide (B32628) Linkage
An alternative to direct acylation is the use of amide coupling reagents to form the bond between 6-aminoindazole and trifluoroacetic acid. This method is particularly useful when milder conditions are required to avoid side reactions or to accommodate sensitive functional groups on the indazole ring.
This process involves activating the carboxylic acid group of trifluoroacetic acid with a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions like racemization in chiral substrates. The activated acid is then reacted with 6-aminoindazole to form the desired amide. These reactions are typically carried out in aprotic solvents like DMF or DCM.
Table 2: Common Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Solvent | Key Feature |
|---|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS | DMF, DCM | Water-soluble byproducts, easy purification. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DMF, NMP | High efficiency, rapid coupling. |
Functionalization and Diversification of the Indazole Core
The indazole core is a versatile scaffold that can be functionalized at various positions to create a library of derivatives. chim.itnih.govresearchgate.net Functionalization can occur before or after the formation of the acetamide linkage. Key reactions include halogenation, nitration, alkylation, and metal-catalyzed cross-coupling reactions. researchgate.net
For example, the C3 position of the indazole ring can be readily halogenated (e.g., iodinated or brominated), providing a handle for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. chim.itmdpi.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups. Similarly, the N1 position of the indazole can be selectively alkylated or arylated to further explore the chemical space. researchgate.net These late-stage functionalization strategies are crucial for generating diverse molecules for structure-activity relationship (SAR) studies in drug discovery. researchgate.net
Synthesis of Structurally Related Indazole-Acetamide Derivatives
Building upon the foundational synthetic routes, medicinal chemists have developed methods to produce structurally related indazole-acetamide derivatives, including those with chiral centers and a wide array of substituents.
Approaches to Chiral Trifluoroacetamide-Indazole Derivatives
The introduction of chirality into trifluoroacetamide-indazole derivatives can be achieved through several asymmetric synthesis strategies. nih.gov One common approach is to use a chiral starting material, such as a resolved chiral amine or a chiral indazole precursor.
Alternatively, asymmetric catalysis can be employed. For example, a prochiral indazole derivative could undergo an enantioselective reaction, or a coupling reaction could be performed using a chiral catalyst to induce stereoselectivity. While specific examples for trifluoroacetamide-indazoles are not abundant in the literature, methodologies from related heterocyclic systems, such as the asymmetric synthesis of chiral triazoles, can often be adapted. nih.govresearchgate.net These methods might involve chiral ligands in transition-metal-catalyzed reactions or the use of organocatalysts.
Introduction of Diverse Substituents for Structural Exploration
The systematic introduction of various substituents onto the indazole-acetamide scaffold is a key strategy in medicinal chemistry to optimize biological activity. nih.govnih.gov As mentioned in section 2.1.3, the indazole ring is amenable to a wide range of chemical modifications. nih.govmdpi.com
Researchers have synthesized libraries of indazole derivatives by varying substituents at positions C3, C4, C5, C7, and N1. nih.govnih.gov For instance, starting from different substituted 2-bromobenzonitriles or 2-aminobenzonitriles, a range of substituted 6-aminoindazoles can be prepared, which are then converted to their corresponding trifluoroacetamides. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions on a halogenated indazole-acetamide core allow for the late-stage introduction of diverse aryl and alkyl groups, providing a powerful tool for structural exploration. mdpi.com
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of complex heterocyclic scaffolds like this compound is increasingly benefiting from advanced synthetic methodologies that prioritize efficiency, safety, and environmental sustainability. These approaches aim to reduce reaction times, minimize waste, and avoid harsh conditions, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. semanticscholar.org The functionalization of indazole derivatives under microwave irradiation is a promising green technique as it can dramatically reduce reaction times from hours to minutes and increase yields. semanticscholar.orgresearchgate.net For the synthesis of indazole-acetamide architectures, microwave heating can be applied to key steps such as the formation of the indazole ring or the subsequent amidation. For instance, the condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes to form indazoles has been efficiently carried out under microwave irradiation, providing moderate to high yields in a significantly shorter time. heteroletters.org Similarly, microwave-assisted amidation reactions have been performed solvent-free, yielding products in a matter of minutes with excellent yields. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis
| Method | Reaction Time | Yield | Conditions | Reference |
| Conventional Heating | 24 hours | Moderate | Reflux | semanticscholar.org |
| Microwave Irradiation | 30 minutes | Improved | 160°C, 10 min | semanticscholar.orgresearchgate.net |
This table is generated based on comparative data for similar indazole syntheses.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to traditional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indazole and pyrazole (B372694) derivatives. nih.govarabjchem.org For example, the bromination of indazoles at the C3 position has been achieved in just 30 minutes under mild, ultrasound-assisted conditions. nih.gov Furthermore, ultrasound has been used to synthesize acetamide derivatives coupled with other heterocyclic rings, resulting in significant yields and accelerated reaction rates compared to conventional methods. mdpi.com This suggests that the amidation of 6-aminoindazole could be efficiently promoted by sonication.
Flow Chemistry
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govresearchgate.net This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, as they are generated and consumed in situ in small volumes. nih.gov The synthesis of trifluoromethylated N-fused heterocycles has been successfully demonstrated using a continuous-flow setup. acs.org This approach allows for the direct alkylation-cyclization of amines with trifluoroacetic acid or its anhydride under mild conditions, with high yield and broad functional-group tolerance. acs.org A one-pot, continuous-flow synthesis of trifluoromethylated heterocycles can be achieved by passing the reagents through a heated coil, significantly reducing reaction time and improving process safety. acs.org
Table 2: Optimization of Trifluoroacetamide (B147638) Formation in Continuous Flow
| Temperature (°C) | Residence Time (min) | Isolated Yield (%) |
| 25 | 10 | 75 |
| 50 | 5 | 88 |
| 80 | 2 | 95 |
This table is based on data for the continuous-flow synthesis of a trifluoroacetamide intermediate. acs.org
Photocatalysis
Photoredox catalysis has recently gained attention as a sustainable method for forming carbon-nitrogen bonds under mild conditions, using visible light as the energy source. organic-chemistry.orgacs.org This approach allows for the direct C-H amination of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. organic-chemistry.orgacs.orgnih.gov An organophotoredox-catalyzed direct C-H amination of 2H-indazoles with various amines has been developed, proceeding at room temperature under ambient air. organic-chemistry.orgacs.org This metal- and oxidant-free method offers a practical and atom-economical route to aminated indazoles, which are key precursors for the target molecule. organic-chemistry.orgacs.org
Chemoenzymatic and Biocatalytic Approaches
Enzymatic catalysis represents a cornerstone of green chemistry, offering high selectivity and mild reaction conditions in aqueous media. nih.gov For the synthesis of amide bonds, enzymes such as lipases, cutinases, and carboxylic acid reductases are being explored as alternatives to traditional chemical methods. nih.govmdpi.com Lipases, for instance, can catalyze amidation through an acyl-enzyme intermediate. mdpi.com A lipase (B570770) from Sphingomonas sp. HXN-200 (SpL) has been shown to efficiently catalyze amide formation from heteroaromatic ethyl esters and amines in an aqueous buffer, with high yields and on a gram scale. nih.govacs.org The use of enzymes like nitrogen acetyltransferase and carboxylic acid reductase for the N-amidation of heterocyclic compounds is also an area of active research. nih.govmdpi.com These biocatalytic methods have the potential to provide a highly sustainable route to indazole-acetamide architectures.
Table 3: Substrate Scope for Biocatalytic Amide Formation
| Heteroaromatic Ester | Amine | Isolated Yield (%) | Reaction Time | Reference |
| Ethyl Picolinate | Benzylamine | 99 | 20 min | nih.gov |
| Ethyl Nicotinate | Aniline | 85 | 2 h | nih.gov |
| Ethyl Pyrazine-2-carboxylate | n-Hexylamine | 97 | 20 min | nih.gov |
This table showcases the efficiency of a lipase-catalyzed amidation for various heterocyclic esters. nih.gov
Transition-Metal-Free Synthesis
To further enhance the green profile of synthetic routes, efforts are being made to develop transition-metal-free reactions. Traditional cross-coupling reactions for C-N bond formation often rely on expensive and potentially toxic palladium or copper catalysts. Recent advancements have led to the development of transition-metal-free methods for the synthesis of N-aryl amides. rsc.orgrsc.org These methods often utilize simple and environmentally benign bases and can be performed under solvent-free conditions, offering high atom economy. rsc.orgrsc.org For example, a general and economical method for amide synthesis from phenyl esters and aryl amines has been developed using sodium hydride as a base, completely avoiding the use of transition metals. rsc.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Structural Modifications to Biological Potency and Selectivity
Systematic modifications of the core scaffold have provided significant insights into how each component influences biological outcomes. These studies are fundamental to the rational design of more effective therapeutic agents. nih.gov
In the context of bioactive molecules, the CF3 group often serves as a bioisostere for a methyl group but with distinct electronic and steric properties. nih.gov Its presence can lead to more potent interactions with target proteins, sometimes through multipolar interactions with carbonyl groups in the binding site. nih.gov SAR studies on various heterocyclic scaffolds have demonstrated that the introduction of a CF3 group often leads to increased biological activity. For instance, in a series of 6-(trifluoromethyl)pyridine derivatives, the CF3 group's interaction with specific leucine (B10760876) and histidine residues was found to be a key contributor to binding. researchgate.net Replacing a CF3 group with other moieties, such as a benzyl (B1604629) group, can maintain binding potency but alter the functional response from agonism to antagonism, highlighting the group's critical role in defining the nature of the ligand-receptor interaction. nih.govebi.ac.uk
The position of the trifluoromethyl group is also critical. In studies of aryl-urea derivatives, aromatic trifluoromethyl substitution was a common feature in potent drug candidates. nih.gov Similarly, for pyrazoline-based inhibitors, trifluoromethyl groups on the terminal benzene (B151609) rings were found to improve activity. nih.gov These findings suggest that the 2,2,2-trifluoro substitution on the acetamide (B32628) moiety likely plays a crucial role in the molecule's interaction with its biological target.
Table 1: Impact of Trifluoromethyl Group on Biological Activity in Heterocyclic Compounds
| Parent Scaffold | Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| Pyridine (B92270) | 6-CF3 | Important for binding to Leu324, Leu396, and His479 | researchgate.net |
| Glucocorticoid Receptor Ligand | Replacement of CF3 with Benzyl | Maintained binding potency but shifted from agonist to antagonist | nih.gov |
| Pyrazoline | 5-CF3 | Essential for potent and selective inhibition of SOCE | nih.gov |
The indazole ring is a versatile scaffold that allows for substitutions at multiple positions, each having a distinct impact on the molecule's biological profile. nih.gov SAR analyses have shown that the indazole ring can tolerate a variety of substituents, and modifications at both the pyrazole (B372694) and benzene rings can modulate potency and selectivity. nih.gov
Substitutions on the benzene portion of the indazole ring are critical for activity. SAR studies on indazole-based inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov In another study on indazole derivatives as anti-cancer agents, specific substitutions led to compounds with potent growth inhibitory activity against several cancer cell lines. rsc.org For instance, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide showed significant antiproliferative activity, highlighting the importance of substitutions at the N2 and C6 positions. nih.gov
N-substitution on the pyrazole part of the indazole ring also profoundly influences activity. The regioselective N-alkylation of the indazole scaffold can be challenging but is critical, as N1 and N2 isomers often exhibit different biological activities and properties. pnrjournal.com In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), the indazole moiety was identified as a key "hinge binder" that interacts with the ATP-binding pocket. nih.gov The specific substitution pattern is essential for maintaining this interaction and achieving high potency.
Table 2: Effect of Indazole Ring Substitutions on Anticancer Activity
| Compound Derivative | Substitution Positions | Target/Cell Line | Result (IC50) | Reference |
|---|---|---|---|---|
| Diarylurea Derivative | N-position of central pyridine | HCT-116 | 1.0 µM | nih.gov |
| Benzimidazole Derivative (8r) | C6-(benzimidazole), Ethyl piperazine (B1678402) moiety | FLT3-D835Y | 5.64 nM | nih.gov |
| N-[6-Indazolyl]arylsulfonamide (4) | N2-allyl, C6-sulfonamide | A2780 (ovarian) | 4.21 µM | nih.gov |
Studies on various bioactive compounds have shown that replacing an acetamide linker with other groups, such as sulfonamides or ureas, can drastically alter activity. For example, a series of indazole-based diarylurea derivatives were designed as potent anticancer agents. nih.gov Similarly, indazole-sulfonamide compounds have been synthesized and shown to have a strong affinity for targets like MAPK1. mdpi.com
The length, rigidity, and hydrogen-bonding capacity of the linker are all critical parameters. In a series of 1,3,4-oxadiazole (B1194373) derivatives, an acetamide moiety was found to be part of the most potent derivatives that inhibited HIV-1 replication. nih.gov The optimization of indazole amide-based inhibitors for ERK1/2 demonstrated that the amide linker was a viable and effective component for achieving potent inhibition. nih.gov These examples underscore that while the acetamide linker in the title compound is effective, exploring variations such as reverse amides, esters, or more rigid linkers could lead to improved pharmacological profiles.
Structural Determinants of Ligand-Receptor Binding Affinity
The binding affinity of a ligand to its receptor is governed by a complex interplay of intermolecular forces. nih.gov For indazole-based inhibitors, molecular docking studies have provided valuable insights into these interactions. Key structural determinants often include hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govnih.gov
The indazole nucleus itself frequently acts as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the target protein's hinge region, a common feature in kinase inhibitors. nih.gov For example, in the design of FLT3 inhibitors, the indazole structure was observed to interact with the Cys694 residue in the hinge region. nih.gov
Substituents on the indazole ring and other parts of the molecule are responsible for engaging in further interactions that enhance affinity and confer selectivity. The trifluoromethyl group can improve binding by engaging in favorable hydrophobic interactions. researchgate.net Aromatic rings, often attached to the indazole core, can form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. nih.gov The specific conformation adopted by the ligand within the binding pocket is also a critical determinant of affinity. semanticscholar.orgnih.gov
Exploration of Indazole Tautomerism (1H- vs. 2H-) and its Role in SAR
Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole. nih.gov The position of the proton on the pyrazole ring is a defining feature that significantly influences the molecule's properties and its interactions with biological targets. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov
This tautomerism has profound implications for SAR. The vector of the hydrogen bond donor/acceptor groups on the pyrazole ring is different in the two tautomers, leading to distinct binding modes. researchgate.net Consequently, N1-substituted and N2-substituted indazoles often display different biological activities. For example, in the development of N-[6-indazolyl]arylsulfonamides, the most active compounds were 2H-indazole derivatives. nih.gov The choice of which tautomer to pursue is a key strategic decision in the drug design process, as synthetic routes must be controlled to produce the desired regioisomer. pnrjournal.comresearchgate.net The title compound is specified as a 1H-indazole derivative, suggesting that the orientation of the N-H bond at the N1 position is important for its intended biological activity.
Rational Design Principles Derived from SAR Studies for Enhanced Therapeutic Potential
The collective SAR and SPR data from studies on indazole-based compounds provide a set of guiding principles for the rational design of new analogues with enhanced therapeutic potential. nih.govresearchgate.net
Leverage the Indazole Core as a Hinge-Binder : The 1H-indazole motif should be maintained as a primary interaction point with the hinge region of kinase targets, forming critical hydrogen bonds. nih.gov
Optimize Lipophilicity and Potency with Trifluoromethyl Groups : The strategic placement of CF3 groups can enhance binding affinity and improve pharmacokinetic properties. The trifluoroacetyl moiety is a potent component for driving interactions. mdpi.comresearchgate.net
Explore Substitutions on the Indazole Ring for Selectivity : The C4, C6, and C7 positions of the indazole ring are key points for introducing substituents that can occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity against off-target proteins. nih.gov
Consider the N2-Isomer : While the 1H-tautomer is more stable, SAR studies have shown that 2H-indazole derivatives can also be highly potent. nih.gov Synthesizing and testing both regioisomers can be a valuable strategy.
Modulate the Linker for Optimal Orientation : The acetamide linker's length, rigidity, and hydrogen-bonding capacity should be fine-tuned to ensure the optimal presentation of the pharmacophoric groups within the target's binding site. nih.gov
By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the 2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide scaffold to develop next-generation inhibitors with superior efficacy and safety profiles.
Molecular Mechanisms of Action and Target Elucidation
Identification and Validation of Primary Molecular Targets
The biological activity of 2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide analogs is attributed to their engagement with several key receptors and enzymes. The primary molecular targets identified include the Glucocorticoid Receptor, Vascular Endothelial Growth Factor Receptor-2, and Histone Deacetylases.
Glucocorticoid Receptor Agonism: Specificity and Functional Selectivity
A significant mechanism of action for derivatives of this compound is selective glucocorticoid receptor (GR) agonism. The analog AZD5423, a non-steroidal selective glucocorticoid receptor modulator (SGRM), has demonstrated high-affinity binding to the human GR. researchgate.netnih.govnih.gov In a radioligand assay, AZD5423 showed a potent inhibitory concentration (IC50) of 0.9 nM. researchgate.net Furthermore, this class of compounds exhibits high specificity, with over 900-fold greater selectivity for the GR compared to other steroid hormone receptors. researchgate.net This functional selectivity suggests that these modulators can elicit the anti-inflammatory effects of glucocorticoids while potentially minimizing the adverse effects associated with conventional steroid therapies. nih.gov
Table 1: Glucocorticoid Receptor (GR) Binding Affinity of AZD5423
| Parameter | Value | Source(s) |
|---|---|---|
| Target | Human Glucocorticoid Receptor | researchgate.net |
| IC50 | 0.9 nM | researchgate.net |
| Selectivity | >900-fold vs. other steroid receptors | researchgate.net |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Kinase Domain Interactions
The indazole scaffold, a core component of the titular compound, is recognized as a critical pharmacophore for the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govmdpi.com Numerous studies on indazole derivatives have demonstrated potent, low-nanomolar inhibition of the VEGFR-2 kinase. nih.gov These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. This interaction prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades essential for the proliferation and migration of endothelial cells. nih.govmdpi.com The binding is stabilized by interactions with key amino acid residues within the ATP-binding pocket. mdpi.com
Table 2: Inhibitory Activity of Selected Indazole Derivatives against VEGFR-2
| Compound Type | IC50 Value | Source(s) |
|---|---|---|
| Indazole Derivative | 1.24 nM | nih.gov |
| Fluoro-substituted Phenyl Indazole | 0.57 µM | nih.gov |
| Indazole-based Urea Derivative | Potent nanomolar activity | mdpi.com |
Spleen Tyrosine Kinase (Syk) Inhibition: Binding to SH2 Domains and Catalytic Site
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase crucial for signaling in various immune cells. While numerous kinase inhibitors target Syk, extensive literature searches have not established a direct inhibitory role for this compound or its close structural analogs against Syk. Therefore, Syk inhibition is not considered a primary mechanism of action for this specific class of compounds based on current scientific evidence.
G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK1/2) Activation: Allosteric Modulation
G protein-gated inwardly rectifying potassium (GIRK) channels are critical for regulating neuronal excitability and heart rate. wikipedia.org They are modulated by G-proteins, lipids like PIP2, and various small molecules. nih.govfrontiersin.org However, based on available research, there is no direct evidence to suggest that this compound or related indazole compounds act as activators or allosteric modulators of GIRK1/2 channels. This pathway is not an established mechanism for this compound class.
Investigations into Other Enzymatic or Receptor Interactions (e.g., DNA gyrase, histone deacetylases)
DNA Gyrase: DNA gyrase is a bacterial topoisomerase and a validated target for antibiotics, notably fluoroquinolones. nih.govnih.gov There is currently no scientific literature to support an interaction between this compound or its derivatives and bacterial DNA gyrase.
Histone Deacetylases (HDACs): The indazole moiety has been successfully incorporated into potent inhibitors of histone deacetylases, particularly the isoform HDAC6. nih.govresearchgate.net Research has shown that indazole-based compounds can achieve highly potent and selective inhibition of HDAC6, with one derivative demonstrating an IC50 value of 1.8 nM. nih.gov These inhibitors typically feature a zinc-binding group that chelates the zinc ion in the enzyme's catalytic site. nih.gov The inhibition of HDAC6 leads to the hyperacetylation of its primary substrate, α-tubulin, which can affect cellular processes like protein homeostasis and cell cycle regulation. nih.gov
Analysis of Downstream Signaling Pathway Modulation
The interaction of this compound derivatives with their primary targets leads to the significant modulation of key intracellular signaling pathways.
Glucocorticoid Receptor Signaling: As a GR agonist, this class of compounds, upon binding to the receptor, induces its translocation to the nucleus. Inside the nucleus, the activated GR complex modulates gene expression through two main pathways: transactivation, where it binds to glucocorticoid response elements (GREs) to upregulate the expression of anti-inflammatory genes, and transrepression, where it interferes with the activity of pro-inflammatory transcription factors such as NF-κB, thereby downregulating the expression of inflammatory cytokines and mediators. mdpi.com
VEGFR-2 Signaling: By inhibiting VEGFR-2, indazole-based compounds block the activation of multiple downstream pro-angiogenic pathways. These include the Ras/Raf/ERK MAPK pathway, which is critical for endothelial cell proliferation, and the PI3K/Akt pathway, which promotes cell survival and permeability. dntb.gov.ua The net effect is a potent anti-angiogenic response, characterized by the inhibition of new blood vessel formation. nih.gov
HDAC6 Signaling: Selective inhibition of HDAC6 results in the accumulation of acetylated α-tubulin. This modulation of the cytoskeleton can interfere with cell migration and protein trafficking. Furthermore, HDAC inhibition alters the chromatin structure, leading to changes in the expression of genes involved in cell proliferation and apoptosis, contributing to the anti-tumor properties of these compounds. nih.govarchivesofmedicalscience.com
Characterization of Binding Modes and Key Molecular Interactions (e.g., hydrogen bonding, hydrophobic contacts)
A comprehensive understanding of a compound's mechanism of action begins with elucidating its binding mode to its biological target. For this compound, this would involve identifying the specific protein or nucleic acid it interacts with to exert its effects. Techniques such as X-ray crystallography or cryo-electron microscopy would be instrumental in visualizing the compound within the binding pocket of its target.
Detailed analysis of the binding interactions would then be required. This would focus on identifying key molecular interactions that stabilize the compound-target complex. These interactions typically include:
Hydrogen Bonding: The indazole and acetamide (B32628) moieties of the compound contain potential hydrogen bond donors and acceptors. Identifying specific hydrogen bonds formed with amino acid residues of the target protein would be crucial for understanding binding affinity and specificity.
Hydrophobic Contacts: The trifluoromethyl group and the aromatic indazole ring are likely to engage in hydrophobic interactions with nonpolar residues in the binding site. Mapping these contacts would provide insight into the van der Waals forces contributing to the binding energy.
Computational methods, such as molecular docking and molecular dynamics simulations, could complement experimental approaches by predicting potential binding poses and quantifying the energetic contributions of different interactions.
Currently, there are no publicly available studies that have performed these analyses for this compound.
Mechanisms of Antiproliferative Activity and Induction of Apoptosis in Cellular Models
The potential of this compound as an anticancer agent would be evaluated by assessing its antiproliferative activity and its ability to induce programmed cell death, or apoptosis.
Investigations into its antiproliferative activity would involve treating various cancer cell lines with the compound and measuring its effect on cell growth. Key experimental data would include:
IC50 Values: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 values for this compound across a panel of cancer cell lines would be a fundamental first step.
The induction of apoptosis is a desirable characteristic for an anticancer compound. To determine if this compound induces apoptosis, a series of cellular and molecular assays would be necessary. These would aim to identify the specific apoptotic pathways activated by the compound. Common methods include:
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3, -8, and -9, would indicate which apoptotic pathway (intrinsic or extrinsic) is being triggered.
Western Blot Analysis: This technique would be used to measure changes in the expression levels of key apoptosis-regulating proteins, such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and other signaling molecules.
As of now, no research articles or datasets are available that describe the antiproliferative effects or the apoptosis-inducing mechanisms of this compound in any cellular model.
Pre Clinical Biological Evaluation and Pharmacological Profiling Non Human Studies
In Vitro Cellular Assays and Functional Characterization
A thorough review of published scientific literature indicates that specific in vitro studies detailing the cellular and functional effects of 2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide have not been reported. While the broader class of indazole derivatives has been investigated for various biological activities, data pertaining directly to this compound is not available in the public domain. nih.gov
Dose-Response Studies in Relevant Cell Lines (e.g., tumor cells, immune cells, specific receptor-expressing cells)
No published studies were identified that have performed dose-response evaluations for this compound in any tumor, immune, or specific receptor-expressing cell lines. Therefore, data regarding its potency (e.g., IC₅₀ or EC₅₀ values) in these contexts are not available.
Assessment of Cellular Viability and Antiproliferative Effects
There are no specific reports or experimental data available concerning the assessment of cellular viability or the antiproliferative effects of this compound on any cell lines.
Antimicrobial and Antitubercular Activity Screens in Bacterial Strains
No specific antimicrobial or antitubercular screening data for this compound against any bacterial strains, including Mycobacterium tuberculosis, is present in the available scientific literature. While related indazole compounds have been explored for such properties, this specific molecule has not been characterized. nih.gov
Enzyme Inhibition Assays and Receptor Binding Studies
There are no publicly available data from enzyme inhibition assays or receptor binding studies for this compound. Consequently, its profile as a potential inhibitor of any specific enzyme or its affinity for any receptor is currently unknown.
Computational Chemistry and Rational Drug Design
Molecular Docking Simulations for Ligand-Target Complex Formation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the resulting complex. mdpi.com This method is crucial in structure-based drug design for analyzing different binding conformations and affinities. mdpi.com For derivatives of the 1H-indazole scaffold, molecular docking has been instrumental in identifying potential biological targets and understanding key molecular interactions.
Research on various 1H-indazole analogues has demonstrated their potential as anti-inflammatory agents by targeting enzymes like Cyclooxygenase-2 (COX-2). bohrium.com Docking studies have revealed significant binding energies for these compounds. For example, analogues featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups have shown binding energies of -9.11, -8.80, and -8.46 kcal/mol, respectively, when docked with the COX-2 enzyme (PDB ID: 3NT1). bohrium.comdntb.gov.ua Similarly, docking studies on novel indazole derivatives targeting the Discoidin Domain Receptor 1 (DDR1), implicated in renal cancer, have also been performed to rank compounds based on their binding energy values. nih.gov
In studies of related acetamide (B32628) derivatives, molecular docking has been used to evaluate inhibitory potential against various targets. For instance, novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and docked as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov The docking results help to rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent inhibitors. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. semanticscholar.orgmdpi.com For example, docking studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives showed that hydrogen bonding with the non-metallic active site of the urease enzyme is crucial for inhibition. mdpi.com
| Compound Scaffold | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| 1H-Indazole with difluorophenyl group | Cyclooxygenase-2 (COX-2) | 3NT1 | -9.11 | Not Specified bohrium.com |
| 1H-Indazole with para-toulene group | Cyclooxygenase-2 (COX-2) | 3NT1 | -8.80 | Not Specified bohrium.com |
| 1H-Indazole with 4-methoxyphenyl group | Cyclooxygenase-2 (COX-2) | 3NT1 | -8.46 | Not Specified dntb.gov.ua |
| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative (W13) | VEGFR-2 | Not Specified | Not Specified | Not Specified nih.gov |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | Not Specified | -359.20 | GLN72, HIS73 jocpr.com |
Molecular Dynamics Simulations to Elucidate Binding Dynamics and Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability and conformational changes of the complex over time. nih.gov MD simulations are performed to understand the thermodynamic stability of ligand-protein complexes in a simulated physiological environment. nih.gov
For 1H-indazole derivatives, MD simulations have been employed to confirm the stability of docked poses. bohrium.com In studies targeting the COX-2 enzyme, simulations indicated that the test compounds were relatively stable within the active sites. bohrium.com The stability of the protein-ligand complex is often assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein's backbone atoms. Minor fluctuations in RMSD suggest that the complex remains stable throughout the simulation period. nih.gov
Further analysis, such as Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations, can be performed on the simulation trajectories to estimate the free binding energy of the complex. bohrium.comnih.gov For an indazole derivative targeting COX-2, MM-GBSA analysis demonstrated substantial binding affinities, reinforcing the docking results. bohrium.com Similarly, MD simulations of potent indazole derivatives targeting Hypoxia-inducible factor-1α (HIF-1α) have shown that the compounds remain stable in the active site, confirming good binding efficiency. nih.gov These simulations provide crucial information on the dynamic behavior of the ligand-receptor interactions, which is vital for rational drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This approach is used to predict the activity of novel compounds based on numerical information derived from their molecular structures, known as descriptors. semanticscholar.org
Both 2D- and 3D-QSAR studies have been applied to heterocyclic compounds like indazole and indole (B1671886) derivatives to guide the design of more potent molecules. semanticscholar.orgnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions where steric, electrostatic, and other properties influence biological activity. nih.govresearchgate.net For a series of indazole derivatives acting as HIF-1α inhibitors, 3D-QSAR models were developed to understand the structural requirements for inhibitory potency. nih.gov The resulting steric and electrostatic maps provided a structural framework for designing new, more potent inhibitors. nih.gov
These models are validated using various statistical measures to ensure their predictive power. nih.gov For related acetamide derivatives, 2D-QSAR models have also been successfully developed using techniques like Genetic Function Approximation (GFA) with Multilinear Regression (MLR) to select the most relevant descriptors for predicting activity. semanticscholar.orgresearchgate.net The insights gained from QSAR models are invaluable for optimizing lead compounds and prioritizing synthetic efforts.
Virtual Screening and De Novo Design Approaches for Novel Analogue Discovery
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be based on either the structure of the ligand (ligand-based) or the structure of the receptor (structure-based). Docking-based virtual screening, a structure-based method, has been successfully used to discover novel inhibitors with acetamide scaffolds. researchgate.net
For scaffolds related to 2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide, virtual screening can be employed to explore vast chemical databases and identify new analogues with potentially improved activity or pharmacokinetic properties. nih.gov Furthermore, structure-guided and knowledge-based design strategies are often used to develop new series of compounds. nih.gov For example, a series of 1H-indazole amide derivatives were developed using such principles to target extracellular signal-regulated kinases (ERK1/2). nih.gov Similarly, a scaffold hopping strategy led to the design of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as VEGFR-2 inhibitors. nih.gov
De novo design, another computational approach, involves constructing novel molecules from scratch, piece by piece, within the constraints of a receptor's binding site. These techniques, combined with virtual screening, provide a robust pipeline for the discovery of novel chemical entities with desired therapeutic profiles.
In Silico Prediction of Pharmacokinetic Properties (e.g., ADMET) for Compound Optimization
In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov Poor pharmacokinetic profiles and toxicity are significant causes of late-stage failures in drug development. nih.gov In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties, helping to prioritize compounds for further development. nih.govnih.gov
Various online servers and software packages are available to predict a wide range of ADMET properties. nih.gov For heterocyclic compounds, including indole-acetamide derivatives, in silico ADMET predictions have been performed to assess their drug-likeness. semanticscholar.orgresearchgate.net These predictions often evaluate parameters based on Lipinski's Rule of Five, which helps to determine if a compound has properties that would make it a likely orally active drug in humans. researchgate.net
Predictions typically include properties such as intestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints like mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). japsonline.com By identifying potential liabilities early, medicinal chemists can modify the chemical structure of lead compounds, such as this compound, to optimize their ADMET profiles and increase the likelihood of success in clinical development. nih.gov
| ADMET Property | Prediction Parameter | Desirable Outcome |
|---|---|---|
| Absorption & Distribution | Lipinski's Rule of Five | Compliance (e.g., MW < 500, LogP < 5) researchgate.net |
| Human Intestinal Absorption | High absorption percentage | |
| Blood-Brain Barrier (BBB) Penetration | Yes/No, depending on therapeutic target | |
| P-glycoprotein Substrate/Inhibitor | Preferably not a substrate or inhibitor japsonline.com | |
| Metabolism | CYP450 Enzyme Inhibition (e.g., 2D6, 3A4) | Non-inhibitor to avoid drug-drug interactions |
| CYP450 Enzyme Substrate (e.g., 2D6, 3A4) | Metabolically stable | |
| Toxicity | Ames Mutagenicity | Non-mutagenic japsonline.com |
| hERG Inhibition | Non-inhibitor to avoid cardiotoxicity japsonline.com | |
| Hepatotoxicity | Non-toxic japsonline.com | |
| Oral Acute Toxicity (LD50) | High LD50 value (low toxicity) japsonline.com |
Advanced Research Perspectives and Future Directions
Development of Next-Generation Indazole-Acetamide Scaffolds with Improved Profiles
The development of next-generation indazole-acetamide scaffolds is a primary focus for enhancing the therapeutic index of this chemical class. The indazole nucleus is a versatile and privileged scaffold in medicinal chemistry, known for its ability to mimic endogenous biomolecules and interact with a wide array of biological targets. samipubco.com Its structure is present in numerous bioactive molecules and approved drugs, highlighting its pharmacological importance. nih.govbohrium.com Research efforts are directed toward systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, modifications on the indazole ring, such as the introduction of various substituents, can significantly impact biological activity. nih.govresearchgate.net Research on other indazole derivatives has shown that incorporating larger substituents at specific positions can enhance degradation efficacy of target proteins, while substituting alkyl groups with cycloalkyl groups can improve potency. nih.gov The trifluoroacetamide (B147638) moiety also offers opportunities for modification, although its role in metabolic stability and target engagement is a key consideration.
The goal is to generate analogs with optimized profiles, potentially leading to compounds with enhanced efficacy against diseases like cancer, inflammatory disorders, and neurological conditions. samipubco.comresearchgate.net The development of innovative and efficient synthetic routes is also essential to access a diverse range of novel indazole derivatives for biological screening. researchgate.netnih.gov
Table 1: Strategies for Modifying Indazole-Acetamide Scaffolds
| Modification Strategy | Target Property Improvement | Rationale |
| Ring Substitution | Potency, Selectivity, Pharmacokinetics | Altering electronic and steric properties of the indazole core to fine-tune target binding and metabolic stability. nih.gov |
| Bioisosteric Replacement | Bioavailability, Metabolic Stability | Replacing the indazole or acetamide (B32628) groups with bioisosteres to improve drug-like properties while retaining biological activity. nih.gov |
| Side Chain Extension/Modification | Target Engagement, Potency | Modifying the trifluoroacetamide side chain to explore additional binding interactions within the target protein. lshtm.ac.uk |
| Conformational Restriction | Selectivity, Potency | Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, potentially increasing affinity and selectivity. |
Exploration of Polypharmacology and Multi-Target Ligand Design
The traditional "one molecule, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves a single ligand intentionally engaging multiple targets. nih.govnih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders, where simultaneously modulating several pathways can lead to enhanced therapeutic outcomes or overcome drug resistance. samipubco.comnih.gov
The indazole scaffold is recognized as a privileged structure in polypharmacology, capable of interacting with diverse protein targets including kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. samipubco.com This inherent versatility makes 2,2,2-trifluoro-N-(1H-indazol-6-yl)acetamide and its derivatives prime candidates for development as multi-target-directed ligands (MTDLs). nih.gov The design of such agents involves creating molecules that possess a balanced affinity for two or more disease-relevant targets. acs.org
Computational methods are instrumental in designing MTDLs. springernature.com Techniques like molecular docking and pharmacophore modeling can help identify common structural features required for binding to different targets, guiding the hybridization of known selective ligands into a single multi-target agent. acs.orgspringernature.com For example, research on pazopanib (B1684535) hybrids has led to the development of compounds that act as polypharmacological agents by targeting both histone deacetylases (HDACs) and vascular endothelial growth factor (VEGF) pathways. nih.gov This strategy could be applied to the trifluoroacetamide-indazole scaffold to design novel therapeutics with synergistic effects and a lower propensity for developing resistance.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. ucl.ac.ukmdpi.com These computational tools can analyze vast and complex datasets to identify patterns that are not readily apparent to human researchers, thereby guiding the design and optimization of novel chemical entities. ucl.ac.uk
In the context of this compound, ML models can be trained on existing SAR data from indazole derivatives to predict the biological activity of virtual compounds. nih.gov This allows for the rapid in silico screening of large chemical libraries, prioritizing the synthesis of only the most promising candidates and thus saving significant time and resources. nih.govmdpi.com
Different ML approaches can be applied:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Random Forest and Support Vector Machines (SVM) can build robust QSAR models to predict the potency and other properties of new indazole-acetamide analogs. nih.govmdpi.com
De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties, tailored to specific biological targets. nih.gov
Synthesis Prediction: Retrosynthesis software powered by AI can predict viable synthetic routes for novel, complex indazole derivatives, addressing potential manufacturing challenges early in the discovery process. acs.org
Mechanistic Studies on Off-Target Interactions and Selectivity Optimization
While polypharmacology can be beneficial, unintended off-target interactions can lead to adverse effects. Therefore, a deep understanding of the molecular interactions of this compound and its derivatives is crucial for optimizing selectivity. The development of highly selective inhibitors is particularly important in fields like kinase-targeted cancer therapy to minimize toxicity. nih.gov
Mechanistic studies aim to elucidate how these compounds bind to their intended targets and to potential off-targets at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of ligand-protein complexes, revealing key binding interactions. This structural information is invaluable for rational drug design, enabling modifications that enhance affinity for the desired target while diminishing binding to off-targets. nih.gov
Computational approaches, including molecular dynamics simulations and quantum mechanics (QM) calculations, can complement experimental studies. wuxibiology.com These methods can predict binding modes, calculate binding free energies, and provide insights into the dynamic nature of ligand-receptor interactions. nih.govwuxibiology.com For instance, computational analysis can help rationalize why certain substitutions on the indazole ring lead to N1 versus N2 alkylation selectivity, a critical factor in determining the final compound's biological profile. nih.gov A thorough understanding of these mechanisms allows for the fine-tuning of the indazole-acetamide scaffold to achieve a higher degree of selectivity, ultimately leading to safer and more effective therapeutic agents. nih.govorganic-chemistry.org
Applications of Trifluoroacetamide-Indazole Conjugates as Chemical Probes for Biological Systems
Beyond direct therapeutic applications, trifluoroacetamide-indazole conjugates hold significant promise as chemical probes for exploring biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or in vivo context. nih.gov The indazole scaffold is an excellent starting point for probe development, as it is known to act as an effective bioisostere for indoles, which are common motifs in biologically active molecules. nih.govsemanticscholar.org This mimicry can facilitate binding to various protein targets.
By conjugating the core scaffold to reporter tags (e.g., fluorophores, biotin) or reactive groups (for covalent labeling), researchers can create powerful tools for various applications:
Target Identification and Validation: Labeled probes can be used in chemoproteomic experiments to identify the cellular targets of a bioactive compound.
Visualizing Biological Processes: Fluorescently tagged conjugates can allow for the real-time imaging of target proteins within living cells, providing insights into their localization and dynamics.
Understanding Drug-Target Engagement: Probes can be used in assays to quantify the binding of a drug to its target in a complex biological sample.
The development of di-berberine conjugates as probes for efflux pump function in bacteria exemplifies how a known bioactive scaffold can be optimized for use as a research tool. nih.govbiorxiv.org A similar approach could be applied to the trifluoroacetamide-indazole structure to create a new set of chemical probes for investigating a wide range of biological questions, further cementing the utility of this versatile chemical class. researchgate.net
Q & A
Q. Key Considerations :
- Optimize reaction time (6–8 hours) and temperature (room temperature for CuAAC).
- Use anhydrous sodium sulfate for drying organic extracts .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] for analogs: 404.1359 vs. observed 404.1348) .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns .
Advanced: How can structural contradictions in crystallographic data be resolved?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement and SHELXS for structure solution. These programs robustly handle high-resolution or twinned data .
- Validation Metrics : Check R-factors (<5%), residual electron density, and Hirshfeld surface analysis to validate intermolecular interactions (e.g., F···H or N···H contacts) .
- Comparative Analysis : Cross-reference with DFT-optimized bond lengths (e.g., C-F bonds: experimental 1.34 Å vs. B3LYP-calculated 1.33 Å) .
Q. Example Table :
| Parameter | Experimental (Å) | B3LYP (Å) | Deviation (%) |
|---|---|---|---|
| C-F Bond | 1.34 | 1.33 | 0.75 |
| N-H···O Contact | 2.02 | 2.05 | 1.48 |
Advanced: How to address contradictory bioactivity results across studies?
Methodological Answer:
Assay Conditions : Compare IC values under standardized conditions (e.g., pH 7.4, 37°C). Variations in buffer systems (PBS vs. HEPES) can alter binding kinetics .
Target Selectivity : Use surface plasmon resonance (SPR) to quantify binding affinities (K) for off-target receptors (e.g., kinase vs. GPCR targets) .
Meta-Analysis : Aggregate data from analogs (e.g., trifluoromethyl-containing indazoles) to identify trends. For example:
| Compound | Target | IC (µM) | Source |
|---|---|---|---|
| Trifluoroacetamide analog | Kinase X | 10.5 | |
| Chlorophenyl analog | Kinase Y | 15.0 |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Substituent Variation :
- Replace the trifluoromethyl group with Cl or Br to assess electronic effects.
- Modify the indazole core with methoxy or nitro groups to probe steric interactions .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with targets (e.g., ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) .
Biological Testing :
- Perform dose-response assays (0.1–100 µM) across cancer cell lines (e.g., HeLa, MCF-7) .
- Measure apoptosis via flow cytometry (Annexin V/PI staining) .
Q. Example SAR Observation :
- Trifluoromethyl Group : Enhances lipophilicity (logP +0.5) and membrane permeability vs. non-fluorinated analogs .
Advanced: What strategies optimize solubility without compromising bioactivity?
Methodological Answer:
- Co-Crystallization : Use hydrophilic co-formers (e.g., succinic acid) to improve aqueous solubility. Monitor via PXRD to confirm stability .
- Prodrug Design : Introduce phosphate or PEGylated groups on the acetamide nitrogen for pH-sensitive release .
- Solubility Screening : Test in DMSO/PBS mixtures (1–10% DMSO) and measure via nephelometry .
Advanced: How to resolve discrepancies in metabolic stability data?
Methodological Answer:
In Vitro Models : Compare liver microsomes (human vs. rodent) to assess species-specific CYP450 metabolism .
LC-MS/MS Analysis : Quantify metabolites (e.g., hydrolyzed trifluoroacetic acid) using MRM transitions (m/z 113 → 69) .
Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways via isotope tracing .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
